molecular formula C24H29N3O3S B2598687 N-(3-(1-(cyclohexanecarbonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851719-29-4

N-(3-(1-(cyclohexanecarbonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2598687
CAS No.: 851719-29-4
M. Wt: 439.57
InChI Key: LHRVOXBHMPFXLM-UHFFFAOYSA-N
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Description

This compound features a 4,5-dihydro-1H-pyrazole core substituted at position 3 with a 3-phenyl group bearing a methanesulfonamide moiety. The pyrazole ring is further functionalized at position 1 with a cyclohexanecarbonyl group and at position 5 with an o-tolyl (2-methylphenyl) group.

Properties

IUPAC Name

N-[3-[2-(cyclohexanecarbonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-17-9-6-7-14-21(17)23-16-22(19-12-8-13-20(15-19)26-31(2,29)30)25-27(23)24(28)18-10-4-3-5-11-18/h6-9,12-15,18,23,26H,3-5,10-11,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRVOXBHMPFXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2C(=O)C3CCCCC3)C4=CC(=CC=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3-(1-(cyclohexanecarbonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : Pyrazole ring
  • Substituents : Cyclohexanecarbonyl and o-tolyl groups
  • Functional Group : Methanesulfonamide

Molecular Formula

The molecular formula is C20H24N4O2SC_{20}H_{24}N_{4}O_{2}S, which highlights its complex structure involving multiple functional groups.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown potent cytotoxic effects against various cancer cell lines:

  • MCF7 (Breast Cancer) : IC50 values reported around 39.70 µM suggest moderate efficacy in inhibiting cell viability .
  • MDA-MB-231 (Triple-Negative Breast Cancer) : The activation of caspases (caspase-3 and caspase-7) indicates a mechanism involving apoptosis, which is crucial for cancer treatment .

Anti-inflammatory Effects

The methanesulfonamide moiety may contribute to anti-inflammatory properties. Compounds within this class have been shown to inhibit nitric oxide production in lipopolysaccharide-induced models, suggesting a potential role in managing inflammatory conditions .

Enzyme Inhibition

The compound's structure suggests potential interactions with metabolic enzymes relevant to neurodegenerative disorders. For example, pyrazole derivatives have been associated with:

  • Acetylcholinesterase Inhibition : Some analogs have shown IC50 values as low as 66.37 nM, indicating strong inhibitory effects relevant for Alzheimer's disease treatment .
  • Carbonic Anhydrase Inhibition : Compounds have demonstrated IC50 values of 0.93 nM for hCA I and 0.75 nM for hCA II, suggesting potential applications in treating conditions like glaucoma .

Study 1: Anticancer Efficacy

In a study evaluating various pyrazole derivatives, the compound exhibited significant cytotoxicity against the MCF7 cell line with an IC50 value of 39.70 µM. The study utilized both in vitro assays and docking studies to elucidate the interaction mechanism with target proteins involved in apoptosis pathways .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of pyrazole compounds against oxidative stress-induced neuronal damage. The findings suggested that the methanesulfonamide group plays a critical role in modulating oxidative stress responses, enhancing cell survival rates in neuronal cultures exposed to harmful agents .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

a. N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide ()
  • Key Differences : Replaces the cyclohexanecarbonyl group with benzoyl and substitutes o-tolyl with 2-ethoxyphenyl.
  • Biological Activity : Demonstrated strong binding to monkeypox virus (MPXV) DNA polymerase (DPol) and profilin-like protein A42R, with molecular dynamics (MD) simulations confirming stability .
b. N-(3-(1-isobutyryl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide ()
  • Key Differences: Substitutes cyclohexanecarbonyl with isobutyryl (2-methylpropanoyl).
  • Structural Impact : The branched isobutyryl group is less bulky than cyclohexanecarbonyl, which may improve synthetic yield (e.g., reports yields of 62–71% for similar carboxamides) .
  • Thermal Stability : Pyrazole derivatives with aryl substitutions often exhibit high melting points (>300°C, as in ), suggesting that the target compound may share comparable thermal stability .
c. Quinoline-4-amine Derivatives ()
  • Key Differences: Replace methanesulfonamide with a chloroquinoline moiety.
  • Properties : High melting points (>300°C) and distinct NMR profiles (e.g., δ 5.42–5.59 ppm for pyrazole protons) .
Table 1: Comparative Data for Selected Pyrazole Derivatives
Compound Acyl Group Aryl Substituent Yield (%) Melting Point (°C) Key NMR Signals (δ, ppm)
Target Compound Cyclohexanecarbonyl o-Tolyl N/A* N/A* N/A*
3a () Benzoyl Phenyl 68 133–135 8.12 (s, 1H), 2.66 (s, 3H)
3d () Benzoyl 4-Fluorophenyl 71 181–183 7.51–7.21 (m, 9H), 2.66 (s, 3H)
Quinoline Derivative 22 () N/A 4-Chlorophenyl N/A >300 5.59 (dd, 1H), 3.19/3.97 (dd, 2H)
Key Observations:
  • Yield : Bulky acyl groups (e.g., cyclohexanecarbonyl) may reduce yields compared to smaller groups like benzoyl or isobutyryl due to steric hindrance .
  • Spectroscopy : The target compound’s methanesulfonamide and o-tolyl groups would likely produce distinct NMR signals (e.g., aromatic protons near δ 7.0–7.6 ppm and methyl groups at δ 2.4–2.7 ppm) .

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